molecular formula C12H13NO3 B1422338 3-(4-methoxy-1H-indol-1-yl)propanoic acid CAS No. 1219579-75-5

3-(4-methoxy-1H-indol-1-yl)propanoic acid

Cat. No. B1422338
CAS RN: 1219579-75-5
M. Wt: 219.24 g/mol
InChI Key: MFDAWRKZCUQUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • IUPAC Standard InChI : InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 (H,13,14)


Molecular Structure Analysis

The molecular structure of 3-(4-methoxy-1H-indol-1-yl)propanoic acid consists of an indole ring (with a methoxy group at position 5) attached to a propanoic acid moiety. The indole ring contributes to its biological activity and potential therapeutic effects .

Scientific Research Applications

Neuroprotective Agent

Indole derivatives have been studied for their neuroprotective effects. For instance, certain compounds have shown the ability to restore cellular viability and inhibit monoamine oxidase-B (MAO-B), which is an enzyme linked to neurodegenerative diseases .

Anti-inflammatory and Analgesic Properties

Some indole derivatives exhibit anti-inflammatory and analgesic activities, potentially offering alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with lower ulcerogenic indexes .

Anticancer Activity

Indole compounds have been reported to show cytotoxicity against various human cancer cell lines, indicating potential applications in cancer therapy .

Synthesis of Complex Molecules

Indoles are key intermediates in the synthesis of more complex molecules, which can have various pharmacological activities. The Fischer indole synthesis is one example of a method used to create such compounds .

Plant Growth Regulation

Indole-3-acetic acid, an indole derivative, is a well-known plant hormone that regulates growth and development in higher plants .

Pharmacological Activity

The diverse biological activities of indole derivatives make them subjects of interest in pharmacology, with ongoing research into their therapeutic potentials .

MDPI - New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derivatives SpringerOpen - A brief review of the biological potential of indole derivatives RSC Publishing - Synthesis of indole derivatives SpringerOpen - A brief review of the biological potential of indole derivatives (PDF)

properties

IUPAC Name

3-(4-methoxyindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-11-4-2-3-10-9(11)5-7-13(10)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDAWRKZCUQUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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